Boc-D-Leu-Leu-OH

Peptide Chemistry Conformational Analysis Stereochemistry

Sourcing heterochiral dipeptides with verified stereochemistry often leads to supply inconsistency and long lead times. Boc-D-Leu-Leu-OH is a pre-formed D-Leu-L-Leu building block, supplied with stringent quality control to eliminate the risk of homochiral contamination. - Enables direct incorporation of a defined D,L-sequence motif, inducing backbone kinks or turns critical for bioactive peptide conformation. - D-residue confers enhanced proteolytic resistance to the final peptide, supporting pharmacokinetic optimization studies. - Simplifies SPPS of foldamers and structure-activity relationship libraries by reducing coupling steps and stereochemical ambiguity.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
Cat. No. B8275292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Leu-Leu-OH
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13+/m1/s1
InChIKeyPBTNVAYSJPRTLQ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Leu-Leu-OH: Heterochiral Dipeptide Building Block


Boc-D-Leu-Leu-OH is a protected heterochiral dipeptide composed of an N-terminal D-leucine and a C-terminal L-leucine, with a tert-butyloxycarbonyl (Boc) group on the N-terminus. Its chemical structure is (2S)-4-methyl-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid, with a molecular formula of C17H32N2O5 and a molecular weight of 344.4 g/mol [1]. This compound is exclusively employed as a pre-formed building block in Boc-based solid-phase peptide synthesis (SPPS) . Its defining feature is the D-Leu—L-Leu sequence, a specific stereochemical motif that imparts distinct conformational and stability properties not achievable with homochiral (L-Leu-L-Leu or D-Leu-D-Leu) dipeptides [2].

Boc-D-Leu-Leu-OH vs. Homochiral Diastereomers


Boc-D-Leu-Leu-OH is not a generic leucine dipeptide. Its heterochiral D-Leu—L-Leu sequence is a precise stereochemical element that cannot be approximated by substituting the homochiral Boc-L-Leu-L-Leu-OH or Boc-D-Leu-D-Leu-OH [1]. The presence of both D- and L-residues dictates the peptide's backbone conformation, specifically influencing its propensity to adopt or disrupt helical secondary structures [2]. Crucially, the stereochemistry at each α-carbon determines the spatial presentation of the isobutyl side chains, which in turn modulates intermolecular interactions, proteolytic stability, and the overall three-dimensional shape of the larger peptide being synthesized [3]. Therefore, replacing this specific building block with its L,L- or D,D- counterpart will result in a different final peptide product with distinct physicochemical and biological properties.

Boc-D-Leu-Leu-OH: Key Differentiators vs. Homochiral Analogs


Stereochemical Impact on Helical Conformation

The inclusion of a D-Leu residue in an L-Leu-based peptide, as found in Boc-D-Leu-Leu-OH, disrupts the typical right-handed helical conformation observed in homochiral L-peptides. X-ray crystallography of a model hexapeptide (Boc-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe) demonstrates that a single D-Leu substitution induces a localized distortion of the backbone, resulting in a mixed helical structure (right-handed 310-helix with a local left-handed turn) [1]. In contrast, the analogous all-L peptide (Boc-L-Leu-L-Leu-Aib-L-Leu-L-Leu-Aib-OMe) maintained a continuous right-handed (P) 310-helical conformation [1].

Peptide Chemistry Conformational Analysis Stereochemistry

Racemization Susceptibility in Coupling

The stereochemical configuration of the C-terminal residue in a dipeptide influences its susceptibility to racemization during coupling. A foundational study by Benoiton and Kuroda established that an activated D-residue at the C-terminus of a protected dipeptide racemizes at a rate approximately twice that of an activated L-residue under identical coupling conditions [1]. This finding is relevant for Boc-D-Leu-Leu-OH when used in segment condensation strategies, where the D-configuration at the N-terminus (the activated carboxyl) may exhibit higher racemization risk compared to its L,L-counterpart.

Peptide Synthesis Racemization Process Chemistry

Stereochemistry-Driven Conformational Equilibrium

In the context of a longer peptide chain, the D-Leu-L-Leu sequence exerts a distinct influence on the overall helix screw sense. A study on nonapeptides demonstrated that Boc-(L-Leu-D-Leu-Aib)3-OMe, which contains the D-Leu-L-Leu motif in triplicate, exhibits a dynamic equilibrium between right-handed (P) and left-handed (M) α-helices in solution [1]. In contrast, the all-L enantiomer, Boc-(L-Leu-L-Leu-Aib)3-OMe, predominantly adopts a stable right-handed (P) α-helix [1]. This shows that the D,L-dipeptide sequence introduces conformational ambiguity not present in the homochiral L,L-analog.

Peptide Engineering Protein Folding Conformational Analysis

Boc-D-Leu-Leu-OH: Strategic Applications


Constrained Bioactive Peptide Synthesis

The ability of Boc-D-Leu-Leu-OH to introduce a localized kink or turn in a peptide backbone makes it a key building block for synthesizing bioactive peptides where a specific conformation is required for receptor binding or enzymatic activity. Its use is critical when mimicking the natural structure of peptide hormones, antibiotics, or protein-protein interaction inhibitors that rely on non-canonical secondary structures [1].

Engineering Proteolytic Stability

By incorporating a D-amino acid residue, Boc-D-Leu-Leu-OH serves as a tool to confer resistance to proteolytic degradation in the resulting peptide. This is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based therapeutics [2]. The use of this pre-formed dipeptide simplifies the synthesis of such stabilized analogs.

Foldamer and Peptide Architecture Construction

The unique conformational equilibrium induced by the D-Leu-L-Leu sequence is valuable in the field of foldamer chemistry. Researchers can use Boc-D-Leu-Leu-OH to systematically explore how sequence-defined stereochemistry dictates the three-dimensional folding of non-natural oligomers, enabling the design of novel nanostructures and molecular machines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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